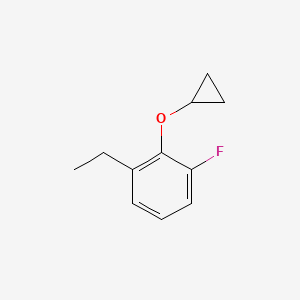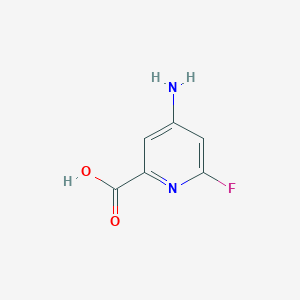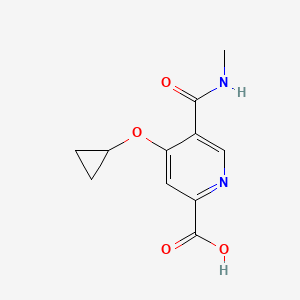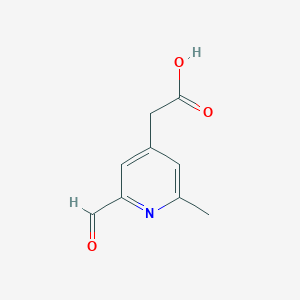
5-Tert-butoxy-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butoxy-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.30 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Tert-butoxy-2-hydroxybenzenesulfonamide typically involves the reaction of tert-butyl alcohol with 2-hydroxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5-Tert-butoxy-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Tert-butoxy-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Tert-butoxy-2-hydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. It binds to the active site of enzymes, inhibiting their activity by forming coordination bonds with metal ions or through hydrogen bonding and hydrophobic interactions . This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Tert-butoxy-2-hydroxybenzenesulfonamide include other sulfonamides and hydroxybenzenesulfonamides. this compound is unique due to its tert-butoxy group, which imparts distinct chemical properties and reactivity. Other similar compounds include:
- 2-Hydroxybenzenesulfonamide
- 5-Tert-butyl-2-hydroxybenzenesulfonamide
- 5-Methoxy-2-hydroxybenzenesulfonamide
These compounds share some structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H15NO4S |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
2-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-7-4-5-8(12)9(6-7)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
Clé InChI |
MSVPKJZLCFICDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


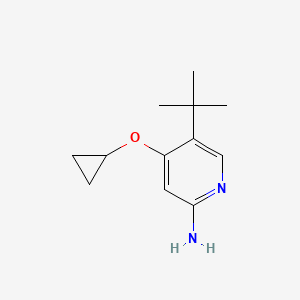


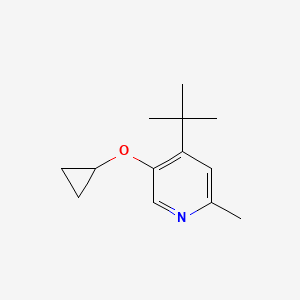


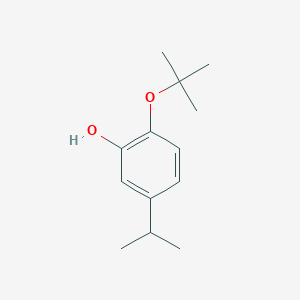
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)
